molecular formula C13H10ClN3O B4792194 6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4792194
M. Wt: 259.69 g/mol
InChI Key: DUODBDQDVJBWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core structure. The compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits potent pharmacological activity, making it a useful tool for studying various biological processes. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential direction is to further investigate its potential as an anti-inflammatory agent. Studies could focus on identifying the specific signaling pathways and enzymes that are targeted by the compound. Another potential direction is to explore its potential as an anti-cancer agent. Studies could focus on identifying the specific mechanisms by which the compound induces apoptosis and cell cycle arrest. Additionally, further research is needed to evaluate the potential toxicity of the compound and its suitability for use in vivo.

Scientific Research Applications

6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent. The compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, it has been studied for its potential as an anti-viral agent, specifically against the hepatitis C virus.

properties

IUPAC Name

6-chloro-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-11(14)13(18)17-12(16-8)10(7-15-17)9-5-3-2-4-6-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUODBDQDVJBWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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